8-Amino-1,2,4-triazolo[4,3-a]pyrazine
Overview
Description
8-Amino-1,2,4-triazolo[4,3-a]pyrazine is a nitrogen-containing heterocyclic compound with the molecular formula C5H5N5.
Mechanism of Action
Target of Action
The primary target of 8-Amino-1,2,4-triazolo[4,3-a]pyrazine, also known as [1,2,4]triazolo[4,3-a]pyrazin-8-amine, is Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is a key protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death .
Mode of Action
This compound acts as an inhibitor of PARP1 . It selectively kills homologous recombination (HR) deficient cancer cells and elicits anticancer effect through a mechanism of synthetic lethality .
Result of Action
The result of this compound’s action is the induction of cell death in cancer cells deficient in homologous recombination . This makes it a potential therapeutic agent for the treatment of certain types of cancer.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as suggested by its storage recommendation Additionally, the compound’s efficacy could be influenced by the cellular environment, including the presence of other drugs or substances, the state of the target cells, and the specific genetic makeup of the individual
Biochemical Analysis
Biochemical Properties
8-Amino-1,2,4-triazolo[4,3-a]pyrazine has been shown to exhibit inhibitory activities towards c-Met/VEGFR-2 kinases . This interaction with these enzymes suggests that this compound may play a role in the regulation of these enzymes and the biochemical reactions they are involved in .
Cellular Effects
In terms of cellular effects, this compound has been found to exhibit antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It has been observed to inhibit the growth of these cells in a dose-dependent manner .
Molecular Mechanism
The molecular mechanism of this compound involves binding to c-Met and VEGFR-2 proteins . This binding interaction is thought to inhibit the activity of these proteins, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings . Specific details on the product’s stability, degradation, and long-term effects on cellular function are not currently available.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-1,2,4-triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-1,2,4-triazole with 2-chloropyrazine in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 8-Amino-1,2,4-triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydroxide in ethanol.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazolo[4,3-a]pyrazine derivatives.
Scientific Research Applications
8-Amino-1,2,4-triazolo[4,3-a]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Comparison with Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[4,3-a]pyridazine: Explored for its anticancer properties.
Uniqueness: 8-Amino-1,2,4-triazolo[4,3-a]pyrazine stands out due to its specific structural configuration, which imparts unique electronic properties and reactivity. Its ability to inhibit multiple kinases simultaneously makes it a promising candidate for multitargeted therapies .
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyrazin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-4-5-9-8-3-10(5)2-1-7-4/h1-3H,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUBUZQXHRTBOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30315477 | |
Record name | 8-Amino-1,2,4-triazolo[4,3-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30315477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68774-79-8 | |
Record name | 68774-79-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294775 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Amino-1,2,4-triazolo[4,3-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30315477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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